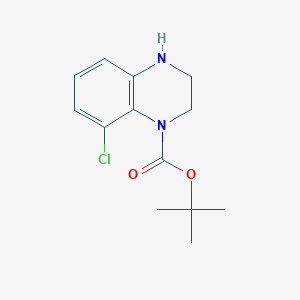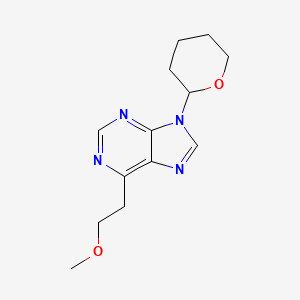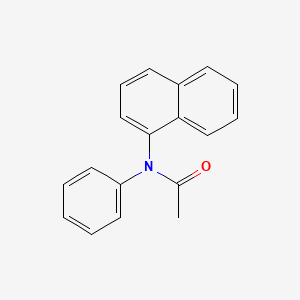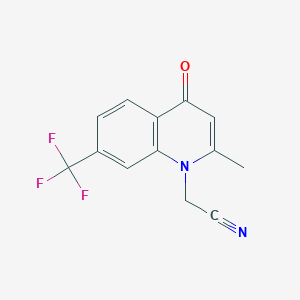
3-Chloromethyl-2,5-dichloro-8-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production methods for 3-Chloromethyl-2,5-dichloro-8-methylquinoline are similar to laboratory synthesis but are scaled up to meet demand. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
3-Chloromethyl-2,5-dichloro-8-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .
科学研究应用
3-Chloromethyl-2,5-dichloro-8-methylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 3-Chloromethyl-2,5-dichloro-8-methylquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of covalent bonds with nucleophilic sites on target molecules .
相似化合物的比较
Similar Compounds
2,5-Dichloro-8-methylquinoline: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-Methyl-2,5-dichloro-8-methylquinoline: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical properties.
属性
CAS 编号 |
948292-13-5 |
|---|---|
分子式 |
C11H8Cl3N |
分子量 |
260.5 g/mol |
IUPAC 名称 |
2,5-dichloro-3-(chloromethyl)-8-methylquinoline |
InChI |
InChI=1S/C11H8Cl3N/c1-6-2-3-9(13)8-4-7(5-12)11(14)15-10(6)8/h2-4H,5H2,1H3 |
InChI 键 |
AIFLQIVNAYHBHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


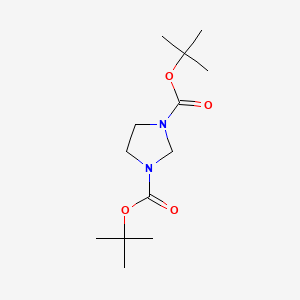
![1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11853074.png)
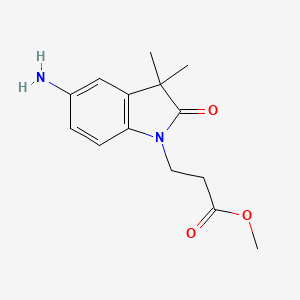
![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)

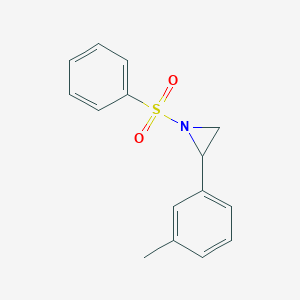
![9-phenylfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11853103.png)


